3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one
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Overview
Description
3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Scope in Organic Synthesis : Research by Shen et al. (2015) demonstrates the reactivity of an imidazolium sulfonyl azide with indoles, leading to various products under different conditions. This highlights the compound's utility in synthesizing diverse organic structures (Shen, Xu, Sun, & Xu, 2015).
Organocatalysis Applications : Ghosal et al. (2016) explored an imidazole-based zwitterionic salt for regioselective ring-opening of aziridines, demonstrating its effectiveness as an organocatalyst in various reactions. This study highlights the compound's potential in facilitating complex organic reactions (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).
Sulfamoyl Azides Synthesis and Reactivity : Culhane and Fokin (2011) discussed the generation of sulfamoyl azides from secondary amines and a novel sulfonyl azide transfer agent, leading to the formation of 1-sulfamoyl-1,2,3-triazoles. These compounds are important for various chemical synthesis processes (Culhane & Fokin, 2011).
Mass Spectrometric Analysis : Podjava et al. (2011) investigated the mass spectrometric properties of sulfur-containing zwitterionic liquids (ZILs), providing insights into their fragmentation patterns, which is crucial for analytical chemistry applications (Podjava, Mekšs, & Zicmanis, 2011).
Catalysis in Alkylation Reactions : Research by Tang, Scurto, and Subramaniam (2009) described the use of acidic imidazolium ionic liquids in 1-butene/isobutane alkylation, demonstrating the compound's role in enhancing the efficiency and stability of this industrial process (Tang, Scurto, & Subramaniam, 2009).
Mechanism of Action
Target of Action
The compound, 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, the presence of certain catalysts can promote the cyclization of amido-nitriles to form disubstituted imidazoles .
Future Directions
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,3)7-11(17)16-8-10(9-16)20(18,19)12-14-5-6-15(12)4/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPWYPZVIHMZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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